Daphmacropodine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Daphmacropodine is an alkaloid derived from the oriental tree Daphniphyllum macropodum (commonly known as “Yuzuriha” ). These evergreen trees and shrubs are native to central and southern Japan. The name “Daphniphyllum” originates from Greek, combining “Daphne” (referring to the plant) and “leaf.” The unique feature of Yuzuriha is that the old leaf drops after the new leaf emerges, ensuring uninterrupted foliage throughout the seasons. Other Daphniphyllum species exist, such as D. teijsmanni and D. humile , along with several species distributed in New Guinea, China, and Taiwan .

Synthesis Analysis

Daphmacropodine has been isolated and studied extensively since its discovery. Researchers have identified its complex structure and intriguing biosynthetic pathways. The synthesis of daphmacropodine has been a challenging target for total synthesis efforts. Notably, Heathcock and colleagues proposed a biogenetic pathway for daphniphyllum alkaloids, shedding light on their formation .

Wissenschaftliche Forschungsanwendungen

Alkaloid Research

Daphmacropodine is a part of a structurally diverse group of natural products known as Daphniphyllum alkaloids . These alkaloids have attracted great interest as challenging targets for total synthesis or biosynthetic studies . The complex structures and stereochemistry of these alkaloids make them a fascinating subject for scientific research .

Biogenesis Studies

The unusual ring systems of Daphniphyllum alkaloids, including Daphmacropodine, have led to proposed biogenetic pathways . These pathways are crucial for understanding the formation and development of these alkaloids .

Synthesis Research

Daphmacropodine is used in synthesis research, where scientists aim to replicate its structure in the lab . This research can lead to the development of new methods and techniques in synthetic chemistry .

Biological Activity Studies

Daphmacropodine, like other Daphniphyllum alkaloids, is studied for its biological activities . These studies can lead to the discovery of new therapeutic agents and contribute to the field of medicinal chemistry .

Drug Discovery

Daphmacropodine’s unique properties make it a potential candidate for drug discovery. It can be utilized for diverse applications, ranging from the development of new drugs to the improvement of existing ones.

Material Science

In material science, Daphmacropodine can be used to study the properties of natural products and their potential applications. This can lead to the development of new materials with improved properties.

Wirkmechanismus

Target of Action

Daphmacropodine is a natural product of Daphniphyllum, Daphniphyllaceae

Biochemical Pathways

Daphmacropodine is part of the Daphniphyllum alkaloids, a structurally diverse group of natural products . These alkaloids have attracted great interest as challenging targets for total synthesis or biosynthetic studies . .

Result of Action

As a member of the Daphniphyllum alkaloids, it is likely that Daphmacropodine shares some of the biological activities observed in this group of compounds . .

Eigenschaften

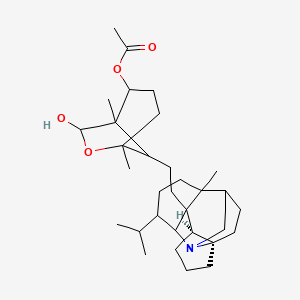

IUPAC Name |

[7-hydroxy-1,5-dimethyl-8-[2-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H51NO4/c1-19(2)22-10-14-28(4)21-9-16-31-13-7-8-24(31)32(28,26(22)33(31)18-21)17-11-23-29(5)15-12-25(36-20(3)34)30(23,6)27(35)37-29/h19,21-27,35H,7-18H2,1-6H3/t21?,22?,23?,24-,25?,26?,27?,28?,29?,30?,31-,32?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDMEBFUPVLRNE-ULZSQJEUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1CCC2(C3CC[C@]45CCC[C@H]4C2(C1N5C3)CCC6C7(CCC(C6(C(O7)O)C)OC(=O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H51NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is Daphmacropodine and where is it found?

A1: Daphmacropodine is a naturally occurring alkaloid originally isolated from the plant Daphniphyllum macropodum Miquel. [] This plant belongs to the Daphniphyllum genus, known for producing various structurally unique alkaloids.

Q2: What is the chemical structure of Daphmacropodine?

A2: While the provided abstracts don't explicitly detail the molecular formula, weight, or spectroscopic data of Daphmacropodine, they highlight its structural relationship with another alkaloid, Daphmacrine. [] The research indicates that Daphmacropodine can be chemically converted into Daphmacrine. [] This suggests a close structural similarity between the two alkaloids.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.